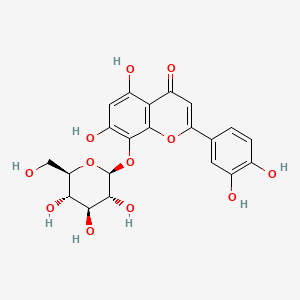

Hypolaetin-8-glucoside

Beschreibung

Precursor Compounds and Enzymatic Transformations in Plants

The journey to hypolaetin-8-glucoside begins with the flavonoid biosynthesis pathway. The aglycone portion of the molecule, hypolaetin (B1241216), is a flavone (B191248) with a 3′,4′,5,7,8-pentahydroxy substitution pattern. wikipedia.org Its synthesis involves the general phenylpropanoid pathway, leading to the formation of a chalcone (B49325) scaffold, which is then isomerized to a flavanone. Subsequent enzymatic reactions, including hydroxylation, are crucial for producing the specific hydroxylation pattern of hypolaetin.

A critical step in the formation of hypolaetin is the introduction of a hydroxyl group at the 8-position of the flavone backbone. This is not a common feature in all flavones and requires the action of a specific enzyme, an 8-hydroxylase. nih.govbiorxiv.org This enzymatic hydroxylation creates the necessary site for the subsequent attachment of a sugar moiety.

Glycosylation Mechanisms and Specificity at the 8-Position

Glycosylation, the process of attaching a sugar molecule to an aglycone, is a vital modification in plant secondary metabolism. In the case of this compound, a glucose molecule is attached to the hydroxyl group at the 8-position of the hypolaetin aglycone. wikipedia.orgontosight.ai This reaction is catalyzed by a specific glucosyltransferase enzyme.

The specificity of this glycosylation is noteworthy. While 7-O-glycosylation is a more common modification for many flavones, the 8-O-glycosylation of hypolaetin points to the presence of a highly specific enzyme that recognizes the 8-hydroxyl group. nih.govbiorxiv.org This enzymatic selectivity is a key determinant in the biosynthesis of this compound. The attachment of the glucose moiety generally increases the water solubility and stability of the flavonoid. nih.gov

Role of this compound in Plant Metabolism and Chemotaxonomy

This compound, along with other 8-hydroxyflavone (B1203688) glycosides, plays a significant role in the chemical makeup and classification of certain plant families. Its presence is not ubiquitous, making it a valuable chemotaxonomic marker. researchgate.net

For instance, glycosides of 8-hydroxyflavones, including hypolaetin derivatives, are characteristic of some sections within the genus Sideritis (Lamiaceae). researchgate.netkg.ac.rs The distribution of these compounds can help in the taxonomic classification of these species. researchgate.net The accumulation of these specific flavonoids is also noted in other plant families, indicating a conserved evolutionary pathway for their biosynthesis.

From a metabolic standpoint, flavonoids like this compound are involved in various physiological processes within the plant. They can act as defense molecules against herbivores and pathogens and may also play a role in signaling pathways. researchgate.net The specific biological functions are often linked to their chemical structure, including the pattern of hydroxylation and glycosylation.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

27686-36-8 |

|---|---|

Molekularformel |

C21H20O12 |

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-14-16(28)17(29)18(30)21(32-14)33-19-12(27)4-10(25)15-11(26)5-13(31-20(15)19)7-1-2-8(23)9(24)3-7/h1-5,14,16-18,21-25,27-30H,6H2/t14-,16-,17+,18-,21+/m1/s1 |

InChI-Schlüssel |

LQSNPVIQIPKOGP-OACYRQNASA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomerische SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Andere CAS-Nummern |

27686-36-8 |

Synonyme |

hypolaetin-8-glucoside |

Herkunft des Produkts |

United States |

Natural Occurrence and Phytochemical Investigations of Hypolaetin 8 Glucoside

Hypolaetin-8-glucoside is found in a variety of plant species across different genera. Its presence has been notably documented in the Sideritis and Althaea genera, as well as other botanical sources.

Presence in Sideritis Species

The genus Sideritis, commonly known as ironwort or mountain tea, is a rich source of this compound. Several species have been identified to contain this compound. For instance, it has been isolated from Sideritis leucantha and Sideritis mugronensis. vulcanchem.comwikipedia.org In fact, Sideritis mugronensis, an endemic plant of Eastern Spain, is noted for containing this flavonoid glycoside, which contributes to its traditional use. thieme-connect.comnih.gov Studies have also reported the presence of hypolaetin (B1241216) derivatives in Sideritis raeseri and Sideritis scardica. mdpi.com The flavonoid glycosides of hypolaetin and isoscutellarein (B191613) are considered chemotaxonomic markers in Sideritis studies. researchgate.net

A study on Sideritis lycia mentioned the anti-inflammatory properties of flavonoid glycosides isolated from the plant. tandfonline.com Furthermore, research on Sideritis brevibracteata led to the isolation of two glycosides of hypolaetin. tandfonline.com The presence of 8-hydroxy flavones, including glycosides of hypolaetin, is a characteristic feature of many Sideritis species. researchgate.net

Table 1: Presence of this compound and its Derivatives in Sideritis Species

| Species | Compound | Reference |

| Sideritis leucantha | This compound | vulcanchem.comwikipedia.org |

| Sideritis mugronensis | This compound | thieme-connect.comnih.gov |

| Sideritis raeseri | Hypolaetin derivatives | mdpi.com |

| Sideritis scardica | Hypolaetin derivatives | mdpi.com |

| Sideritis brevibracteata | Two hypolaetin glycosides | tandfonline.com |

Identification in Althaea officinalis

Althaea officinalis, commonly known as marshmallow, is another significant botanical source of this compound. vulcanchem.comresearchgate.netresearchgate.net The roots of Althaea officinalis have been found to contain this flavonoid. researchgate.netthieme-connect.com Phytochemical investigations of marshmallow roots have revealed the presence of not only this compound but also a hypolaetin diglycoside and four other hypolaetin glycosides with O-sulfocarbohydrate moieties. nih.gov A review of the chemical constituents of Althaea officinalis grown in Iraq lists this compound among its flavonoid content. researchgate.net

Occurrence in Other Botanical Sources

Beyond Sideritis and Althaea, this compound has been identified in a range of other plants. These include:

Dillenia indica : The fruits of this plant, when extracted with 80% aqueous ethanol (B145695), yielded hypolaetin-8-O-β-D-glucoside. nih.govresearchgate.net

Lavandula multifida : The leaves of this lavender species have been found to contain hypolaetin-8-O-glycosides. researchgate.net

Crotalaria sessiliflora : This plant is reported to contain this compound. nih.gov

Sanguisorba officinalis and Hypericum perforatum : this compound has been isolated from these plants as well. ontosight.ai

Phytochemical Extraction and Isolation Methodologies for this compound

The extraction and isolation of this compound from plant materials involve a series of established phytochemical techniques, primarily solvent-based extraction followed by chromatographic separation.

Solvent-Based Extraction Techniques

The initial step in isolating this compound is typically extraction from the dried and powdered plant material using a suitable solvent. The choice of solvent is crucial and depends on the polarity of the target compound.

Methanol (B129727) is a commonly used solvent for extracting this flavonoid glycoside. For instance, 10 kg of dried and powdered Sideritis mugronensis was extracted with methanol. thieme-connect.com Similarly, the aerial parts of Sideritis lycia were extracted with methanol. tandfonline.com In some procedures, a sequence of solvents with increasing polarity is used. After an initial extraction with a non-polar solvent like hexane (B92381) to remove lipids, methanol is often employed. thieme-connect.com

Aqueous ethanol solutions are also effective. A study on Sideritis raeseri and Sideritis scardica found that 70% ethanol was the most effective extractant for various phytochemicals, including flavonoids like hypolaetin derivatives. mdpi.com For the extraction from Dillenia indica fruits, an 80% aqueous ethanol solution was used. nih.gov In the case of Althaea officinalis roots, a mixture of methanol and water (1:1) was used for the initial extraction. nih.gov Another study on Althaea officinalis roots demonstrated that ethanol:water mixtures (50:50 and 70:30, v/v) yielded extracts with higher flavonoid content compared to water alone or a higher ethanol concentration (90:10, v/v). researchgate.net

The extraction of dried and powdered aerial parts of Althaea officinalis from Iraq involved defatting with hexane followed by extraction with 80% ethanol in a Soxhlet apparatus. sci-hub.seresearchgate.net

Chromatographic Separation Strategies

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes further separation and purification using various chromatographic techniques.

Column Chromatography is a fundamental technique used for the initial fractionation of the extract. The choice of stationary phase is critical. Common adsorbents include:

Silica (B1680970) Gel : Used for separating compounds based on polarity. thieme-connect.comkoreascience.kr

Polyamide : Effective for the separation of flavonoids. It was used in the isolation of hypolaetin-8-O-glucoside from an ethyl acetate (B1210297) fraction of Sideritis mugronensis extract. thieme-connect.comtandfonline.com

Cellulose : Another stationary phase employed in the purification process. thieme-connect.com

Sephadex LH-20 : A size-exclusion chromatography medium used for separating molecules based on their size, often utilized in the final purification steps. tandfonline.comkoreascience.kr

A typical isolation procedure involves successive column chromatography. For example, the ethyl acetate fraction from a methanolic extract of Sideritis mugronensis was subjected to successive column chromatography on silica gel, cellulose, and polyamide to isolate hypolaetin-8-O-glucoside. thieme-connect.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of this compound. vulcanchem.comsci-hub.se Reversed-phase HPLC is often employed, where flavone-8-C-glycosides like this compound tend to elute faster than their 6-C-glycoside isomers. researchgate.net HPLC analysis of an isolated flavonoid fraction from Althaea officinalis confirmed the presence of various flavonoids. sci-hub.se Modern analytical techniques, including HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for identifying and quantifying this compound in plant extracts. vulcanchem.com

Column Chromatography Approaches

Column chromatography (CC) is a foundational technique for the separation and purification of this compound from crude plant extracts. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. In the context of flavonoid isolation, various adsorbents (stationary phases) are employed.

Commonly used stationary phases for the purification of extracts containing this compound include silica gel, polyamide, and Sephadex LH-20. tandfonline.com For instance, the phytochemical investigation of Sideritis lycia involved sequential column chromatography over polyamide and silica gel. tandfonline.com The initial fractionation of methanol extracts is often performed on a polyamide column, followed by further purification of the resulting fractions on silica gel or Sephadex LH-20 columns. tandfonline.com Sephadex LH-20, a size-exclusion chromatography resin, is particularly effective for separating flavonoids from other polyphenols based on their molecular size, using methanol as a common eluent. tandfonline.comresearchgate.net The selection of mobile phases, typically solvent gradients of increasing polarity (e.g., chloroform-methanol or water-methanol systems), is crucial for achieving effective separation. tandfonline.commuc.edu.cn

Table 2: Examples of Column Chromatography Systems in Flavonoid Isolation

| Stationary Phase | Mobile Phase System (Example) | Application Context | Reference |

|---|---|---|---|

| Polyamide | Water/Methanol gradients | Initial fractionation of crude extracts from Sideritis species. | tandfonline.com |

| Silica Gel | Chloroform/Methanol gradients (e.g., 70:30:3 with water) | Further purification of fractions rich in flavonoids and glycosides. | tandfonline.com |

| Sephadex LH-20 | Methanol or Water | Final purification steps for isolating specific glycosides. | tandfonline.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the identification and quantification of this compound in plant extracts. vulcanchem.comanalytice.com This technique offers high resolution and sensitivity, making it ideal for analyzing complex mixtures of phytochemicals. Reversed-phase HPLC (RP-HPLC) is the most common mode used for flavonoid analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. muc.edu.cnresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as flavonoids exhibit strong absorbance in the UV region. analytice.comresearchgate.net For unequivocal identification, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. vulcanchem.com This combination provides both retention time data from the HPLC and mass-to-charge ratio information from the MS, allowing for precise structural confirmation. vulcanchem.comresearchgate.net For example, the analysis of flavonoids in Spirodela polyrrhiza utilized HPLC/ESI-MSn to identify 18 different flavonoids, including this compound. researchgate.net HPLC methods have been developed to create standardized "fingerprints" for quality control of herbal materials containing this compound. researchgate.net

Table 3: Examples of HPLC Conditions for this compound Analysis

| Column Type | Mobile Phase | Detection Method | Application | Reference |

|---|---|---|---|---|

| Not Specified | Not Specified | UV | Determination of this compound. | analytice.com |

| Zorbax Eclipse Plus C18-DB | Methanol in deionized water | UV (280 nm) | Analysis of flavonoid fraction of A. officinalis. | researchgate.net |

| Phenomenex C18 | 0.5% aqueous formic acid (A) and Acetonitrile (B) | PDA (210-500 nm) & TOF-MS | Analysis of extracts from Striga asiatica. | muc.edu.cn |

Other Advanced Chromatographic Techniques (e.g., Countercurrent Chromatography)

Beyond conventional column chromatography and HPLC, other advanced techniques like Countercurrent Chromatography (CCC) are employed for the preparative-scale isolation of flavonoids. nih.govnews-medical.net CCC is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases without a solid support, which eliminates the problem of irreversible sample adsorption onto a stationary phase. researchgate.netwikipedia.org High-Speed Countercurrent Chromatography (HSCCC), a version of CCC that uses high rotational speeds to generate a strong centrifugal force, is particularly efficient for purifying natural products. nih.gov

This technique has been successfully applied to the target-guided isolation of bioactive flavonoids from medicinal plants. nih.gov For instance, a study on Meconopsis integrifolia utilized HSCCC to purify six cyclooxygenase-2 inhibitors, including Hypolaetin and its glycosides, which are structurally very similar to this compound. nih.gov The process involved using a two-phase solvent system composed of ethyl acetate, n-butanol, and water. nih.gov The combination of techniques like ultrafiltration-LC to screen for target compounds followed by HSCCC for purification represents a robust and efficient strategy for isolating specific bioactive molecules from complex plant extracts. nih.gov

Spectroscopic Analysis for Structural Determination

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals in the ¹H-NMR spectrum of this compound help to identify the protons of the flavonoid skeleton and the attached glucose moiety.

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The ¹³C-NMR spectrum for this compound has been reported, confirming the presence of 21 carbon atoms and providing crucial data for assigning the structure. thieme-connect.com For instance, the signal for an unsubstituted C-8 would typically appear between 93–96 ppm; its absence in the observed spectrum supports the 8-O-glycosidation. thieme-connect.com The combination of ¹H and ¹³C-NMR data allows for the complete assignment of the aglycone, hypolaetin, and the glucose unit, confirming the 8-O-glucoside linkage. thieme-connect.comthieme-connect.comthieme-connect.com

A representative table of predicted ¹H-NMR data is shown below:

| Proton | Predicted Chemical Shift (ppm) in D₂O |

| H-2' | 7.3 - 7.4 |

| H-5' | 6.9 - 7.0 |

| H-6' | 7.2 - 7.3 |

| H-6 | 6.4 - 6.5 |

| H-3 | 6.6 - 6.7 |

| Anomeric H-1'' | 5.0 - 5.1 |

| Glucosyl Protons | 3.3 - 4.0 |

| Data is predictive and serves for illustrative purposes. hmdb.ca |

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise molecular formula, which for this compound is C₂₁H₂₀O₁₂. nih.govnih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions. This fragmentation pattern provides structural information. A common fragment ion observed for hypolaetin glycosides is at m/z 301, which corresponds to the deprotonated hypolaetin aglycone. mdpi.com The loss of a glucosyl residue (162 mass units) from the molecular ion is a key indicator of a glycosidic linkage. csic.es The specific fragmentation patterns can help to distinguish between different isomers and confirm the nature and position of the sugar moiety. researchgate.net

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M-H]⁻ | 463.08 | Deprotonated molecular ion |

| [Aglycone-H]⁻ | 301 | Deprotonated hypolaetin (loss of glucose) |

| This table illustrates typical fragmentation data. |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the chromophoric flavonoid system. The UV spectrum of flavones and flavonols typically shows two main absorption bands, referred to as Band I (in the 300-400 nm region) and Band II (in the 240-280 nm region). ucl.ac.uk

The positions of these absorption maxima can be indicative of the hydroxylation pattern of the flavonoid core. The addition of specific shift reagents (e.g., NaOMe, AlCl₃, NaOAc) causes characteristic shifts in these bands, which helps to determine the location of free hydroxyl groups. thieme-connect.comucl.ac.uk For example, a bathochromic shift in Band II upon addition of sodium acetate is characteristic of a free 7-hydroxyl group. thieme-connect.com The UV absorption maxima for this compound have been reported at approximately 213, 270, and 349 nm. researchgate.net

| Band | Typical Absorption Range (nm) | Associated Structural Feature |

| Band I | 300-400 | B-ring cinnamoyl system |

| Band II | 240-280 | A-ring benzoyl system |

| General absorption ranges for flavonoids. |

Chiroptical Properties and Stereochemical Investigations

This compound contains multiple chiral centers, primarily within the glucose unit, making it an optically active compound. ontosight.ai The stereochemistry of the sugar moiety is crucial for its definitive characterization. The IUPAC name, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, specifies the stereochemistry of the glucose unit. nih.gov Chiroptical techniques, such as measuring the specific rotation, are used to investigate these properties. These investigations are essential to confirm the absolute configuration of the molecule. dntb.gov.ua

Purity Assessment and Quantification Methodologies

To ensure the quality and consistency of this compound for research or other applications, robust methods for purity assessment and quantification are necessary. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. analytice.comresearchgate.net

HPLC Analysis: HPLC methods, often coupled with UV or MS detection, allow for the separation of this compound from other compounds in a mixture and its precise quantification. analytice.comkoreascience.krresearchgate.net The method involves using a stationary phase (e.g., C18 column) and a mobile phase gradient to achieve separation. conicet.gov.arresearchgate.net The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration. koreascience.kr For quantification, a calibration curve is typically generated using a certified reference standard. koreascience.kr The limit of quantification for this compound has been reported to be approximately 10 mg/kg using HPLC-UV. analytice.com

Chemical Synthesis

While Hypolaetin-8-glucoside is naturally occurring, chemical synthesis provides a means to produce the compound for research purposes, allowing for the creation of analogues to study structure-activity relationships. The synthesis of flavonoid glycosides is a multi-step process that requires careful protection and deprotection of reactive hydroxyl groups.

A general strategy for the synthesis of a flavonoid glycoside like this compound would involve:

Synthesis of the Aglycone: The hypolaetin (B1241216) aglycone is first synthesized or isolated.

Protection of Hydroxyl Groups: The hydroxyl groups on both the aglycone and the glucose molecule that are not involved in the glycosidic bond are protected using suitable protecting groups to prevent unwanted side reactions.

Glycosylation: The protected aglycone is then reacted with a protected and activated glucose derivative (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter or catalyst. This step forms the crucial glycosidic linkage. Phase-transfer catalysis has been explored as an efficient method for the glycosylation of flavonoids. researchgate.net

Deprotection: Finally, all protecting groups are removed to yield the target molecule, this compound.

The complexity of this process highlights the importance of efficient and stereoselective glycosylation methods in synthetic organic chemistry. researchgate.net

Chemical Structure and Properties

Molecular Structure

Hypolaetin-8-glucoside is a flavonoid glycoside with the molecular formula C₂₁H₂₀O₁₂ and a molecular weight of approximately 464.38 g/mol . vulcanchem.comontosight.ai The core of the molecule is the aglycone, hypolaetin (B1241216), which is a flavone (B191248) with hydroxyl groups at positions 3', 4', 5, 7, and 8. wikipedia.org In this compound, a β-D-glucopyranosyl moiety is attached via an O-glycosidic bond to the hydroxyl group at the C-8 position of the flavone A-ring. vulcanchem.comnih.gov

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| CAS Number | 27686-36-8 |

| Molecular Formula | C₂₁H₂₀O₁₂ |

| Molecular Weight | 464.38 g/mol |

| InChIKey | LQSNPVIQIPKOGP-OACYRQNASA-N |

Spectroscopic Data

The structure of this compound has been elucidated and confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netmdpi.comicm.edu.pl

¹H-NMR Spectroscopy: The proton NMR spectrum reveals characteristic signals for the aromatic protons on the A and B rings of the flavone structure, as well as signals for the protons of the glucose unit. The anomeric proton of the glucose typically appears as a doublet in the region of δ 5.0-5.5 ppm, with a coupling constant indicative of a β-linkage. mdpi.combenthamopen.com

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbon of the pyrone ring (around δ 180 ppm) and the anomeric carbon of the glucose (around δ 100-105 ppm). benthamopen.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. mdpi.com Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by showing the fragmentation pattern, which often involves the loss of the sugar moiety to yield the aglycone fragment. researchgate.neticm.edu.pl

Table 3: Representative Spectroscopic Data for this compound and Related Compounds

| Technique | Observation | Reference |

| ESI-QTof-MS | [M+H]⁺ ion at m/z 479 for Hypolaetin 8-O-β-d-glucuronopyranoside | mdpi.com |

| ¹H-NMR | Anomeric proton signal (d, J = 7.2 Hz) for a hexuronic acid moiety | mdpi.com |

| ¹³C-NMR | Data available for structural elucidation of flavonoid glycosides | benthamopen.com |

| LC-MS/MS | Used for identification of polyphenols in complex extracts | researchgate.net |

Biological Activities and Research Applications

Anti-inflammatory and Gastroprotective Properties

A significant body of research has focused on the anti-inflammatory and gastroprotective effects of Hypolaetin-8-glucoside. vulcanchem.comoup.com Studies have shown that this flavonoid can reduce inflammation in various experimental models. oup.comnih.gov Notably, it has demonstrated an ability to suppress the acute phase of inflammation. oup.com

Crucially, this compound exhibits potent anti-ulcer activity. vulcanchem.comglobalauthorid.comusda.gov It has been shown to protect against gastric lesions induced by various agents in animal models. vulcanchem.com The proposed mechanisms for this gastroprotective effect include the enhancement of gastric mucus production and cytoprotective effects mediated by endogenous prostaglandins. vulcanchem.com Interestingly, while its aglycone, hypolaetin (B1241216), can inhibit prostaglandin (B15479496) degradation, this compound itself has been found to stimulate prostaglandin formation. vulcanchem.comnih.gov This dual anti-inflammatory and anti-ulcer profile makes it a compound of significant interest, as many conventional non-steroidal anti-inflammatory drugs (NSAIDs) carry the risk of causing gastric damage. vulcanchem.comoup.com

Enzyme Inhibition and Other Bioactivities

The interaction of this compound with various enzymes has also been investigated. It has been shown to inhibit soybean lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov However, it was found to be inactive against snake venom phospholipase A2. nih.gov

Further research has demonstrated that this compound can inhibit ADP-induced human platelet aggregation in a dose-dependent manner. thieme-connect.com This effect does not appear to be related to the cyclooxygenase pathway. thieme-connect.com Other reported biological activities include antioxidant and cardiovascular protective effects, which are common among flavonoids. ontosight.ai

Structure Activity Relationship Sar Studies of Hypolaetin 8 Glucoside and Its Analogues

Impact of Glycosylation on Biological Activities

Glycosylation, the attachment of a sugar moiety to a non-sugar molecule (aglycone), significantly modulates the bioactivity of flavonoids. In the case of hypolaetin-8-glucoside, the glucose unit at the C-8 position plays a critical role in defining its pharmacological effects, often yielding a different activity profile compared to its aglycone, hypolaetin (B1241216).

One of the most distinct effects of glycosylation is observed in the context of prostaglandin (B15479496) biosynthesis. Research has shown that glycosides such as this compound and rutin (B1680289) can stimulate prostaglandin formation in sheep seminal vesicle microsomes and enhance the release of prostacyclin from rat caecum fragments. nih.gov In stark contrast, their corresponding aglycones were largely inactive in these assays. nih.gov This suggests that the capacity of these flavonoids to enhance prostaglandin formation is directly associated with the presence of the glycosidic substitution. nih.gov

However, the impact of glycosylation is not universally enhancing. For instance, in studies involving the enzyme phospholipase A2 from snake venom, aglycone flavonoids exhibited dose-dependent inhibitory effects, whereas the glycosides, including this compound, were found to be inactive. nih.gov This indicates that the bulky glucose moiety can cause steric hindrance, preventing the molecule from effectively binding to the active site of certain enzymes. nih.govmdpi.com Interestingly, when tested against soybean 15-lipoxygenase, no significant difference in inhibitory activity was observed between the glycosides and their aglycones. nih.gov

Furthermore, the position of glycosylation is a key determinant of activity. Studies on flavonoid glycosides have shown that glycosylation at the C7-OH position can be responsible for high acetylcholinesterase (AChE) inhibition. encyclopedia.pub While this compound features glycosylation at C-8, this highlights the principle that the specific location of the sugar attachment is a critical factor in the structure-activity relationship. The nature of the sugar itself can also have an influence, as seen in a newly identified analogue, hypolaetin 8-O-β-D-galactopyranoside, which demonstrated potent antioxidant and α-glucosidase inhibitory activities. researchgate.net

Influence of Hydroxyl Group Substitution Patterns

The number, position, and configuration of hydroxyl (-OH) groups on the flavonoid backbone are fundamental to the bioactivity of compounds like this compound. These groups are primary determinants of antioxidant capacity and interaction with biological targets. Hypolaetin possesses hydroxyl groups at positions 5, 7, 8, 3', and 4'.

The antioxidant and antidiabetic activities of flavonoids are strongly regulated by the total number and the specific arrangement of their hydroxyl groups. nih.gov SAR studies consistently demonstrate that the presence of ortho-dihydroxy groups (a catechol moiety) on the B-ring, as seen in hypolaetin (at C-3' and C-4'), significantly contributes to anti-inflammatory and antioxidant activities. nih.govscilit.com This feature is crucial for effective radical scavenging. nih.gov The presence of dihydroxy groups in the B-ring is also considered essential for enhanced neuroprotective action. mdpi.com

Furthermore, the hydroxylation pattern on the A-ring is also important. The OH group at the C-5 position, in conjunction with the C-4 keto group, is believed to contribute significantly to the anti-inflammatory and antioxidant properties of flavonoids. scilit.com The substitution pattern on the A-ring, specifically the meta-dihydroxyl arrangement, has been shown to play a significant role in the molecule's reactivity against arachidonic acid synthesis. researchgate.net

Conversely, the modification of these hydroxyl groups, for example through methylation or acetylation, often leads to a reduction or loss of in vitro antioxidant and antidiabetic properties. nih.gov This underscores the direct involvement of the free hydroxyl groups in the mechanisms underlying these biological effects.

Comparative Analysis with Aglycone Hypolaetin

A direct comparison between this compound and its aglycone, hypolaetin, reveals a clear divergence in their biological activities, emphasizing the modulatory role of the C-8 glucose moiety.

This compound is recognized for its anti-inflammatory and gastroprotective properties. nih.govnih.gov One of its key mechanisms involves the stimulation of prostaglandin biosynthesis, an effect not observed with the aglycone hypolaetin. nih.gov This specific action is attributed directly to the glycosidic substitution. nih.gov However, when it comes to inhibiting certain enzymes, the aglycone proves to be more effective. Hypolaetin demonstrates dose-dependent inhibition of snake venom phospholipase A2, while this compound is inactive against this enzyme. nih.gov This suggests that the anti-inflammatory action of the glycoside in some models might depend on its metabolic conversion to the more active aglycone form within the target tissue. nih.gov

In other assays, the difference is less pronounced. For instance, both the glycoside and the aglycone showed inhibitory activity against soybean 15-lipoxygenase. nih.gov Additionally, neither compound antagonized the effects of key inflammatory mediators like histamine, 5-hydroxytryptamine (5-HT), or prostaglandin E2 (PGE2) on smooth muscle preparations, though both were capable of protecting erythrocytes from heat-induced lysis. nih.govoup.com In terms of antioxidant potential, the aglycone hypolaetin is noted for its strong radical scavenging activity. nih.gov

The following table summarizes the comparative activities:

| Biological Activity Target | This compound (Glycoside) | Hypolaetin (Aglycone) | Reference(s) |

| Prostaglandin Formation | Stimulatory | Inactive | nih.gov |

| Snake Venom Phospholipase A2 | Inactive | Inhibitory | nih.gov |

| Soybean 15-Lipoxygenase | Inhibitory | Inhibitory | nih.gov |

| Prostaglandin Dehydrogenase (PGDH) | Inactive | Inhibitory | nih.gov |

| Erythrocyte Heat-Lysis | Protective | Protective | nih.gov |

| Radical Scavenging | Active | Strong Activity | nih.gov |

Modifications and Derivatives for Enhanced Bioactivity Research

To explore and potentially enhance the therapeutic properties of this compound, researchers have investigated various chemical modifications and derivatives. These modifications primarily involve altering the core flavonoid structure through processes like acetylation, methylation, and sulfation.

Acetylated derivatives of hypolaetin have been isolated and studied. For example, acetylated hypolaetin glycosides were identified from Galeopsis ladanum, and SAR studies revealed that diacetylated compounds exhibited more potent antioxidant activity in DPPH assays compared to their monoacetylated counterparts. mdpi.com Other complex acetylated glycosides, such as 4′-O-methylhypolaetin-7-O-[6‴-O-acetyl-β-D-allopyranosyl-(1→2)]-6″-O-acetyl-β-D-glucopyranoside, have been isolated from Sideritis species and studied for their anti-ulcerogenic activity. researchgate.net

Methylation is another common modification. Derivatives like 4'-O-methylhypolaetin have been found naturally. researchgate.netmdpi.com However, a broad study on flavonoids suggested that methylation of the essential hydroxyl groups could diminish their in vitro antioxidant and antidiabetic properties. nih.gov

Sulfated flavonoids represent another class of derivatives being explored. The incorporation of a sulfate (B86663) group into the flavonoid structure has been reported to increase water solubility, which can enhance bioavailability and biological activity, making the compounds more suitable for therapeutic applications. kaust.edu.sa A sulfated derivative of hypolaetin, known as pedroin (hypolaetin-8-O-sulfate), has been investigated for its cytotoxic properties. kaust.edu.sa These modifications highlight the ongoing effort to use the hypolaetin scaffold as a template for developing new agents with improved pharmacological profiles.

Advanced Research Methodologies and Future Perspectives for Hypolaetin 8 Glucoside

Omics Technologies in Hypolaetin-8-glucoside Research

Modern biological research has been revolutionized by "omics" technologies, which allow for the large-scale study of biological molecules. unimi.itnih.gov These approaches, including proteomics, metabolomics, and transcriptomics, offer a holistic view of cellular processes and are instrumental in understanding the complex interactions of natural compounds like this compound within a biological system. rsc.orgnih.gov

Proteomics: This field involves the large-scale analysis of proteins. In the context of this compound research, proteomics can be used to identify direct protein targets or to map out the signaling pathways modulated by the compound. For instance, researchers could use proteomics to analyze changes in protein expression in cells or tissues treated with this compound to understand its anti-inflammatory effects at a molecular level. ekb.eg Combining proteomics with metabolomics has proven effective in revealing the metabolic pathways of other flavonoid glycosides, a strategy that could be applied to this compound. lipidmaps.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Metabolomics can provide a snapshot of the physiological state of a cell or organism in response to this compound. This could reveal how the compound is metabolized and what downstream biochemical pathways are affected, offering insights into its bioactivity and mechanism of action. nih.gov

Transcriptomics: This area of study focuses on an organism's complete set of RNA transcripts. By analyzing how this compound affects gene expression, transcriptomics can help identify the genes and genetic pathways that are activated or suppressed by the compound, providing crucial information about its mode of action.

The integration of these omics technologies can create comprehensive datasets to build detailed patient and disease profiles, which is essential for the development of personalized medicine. rsc.org

| Omics Technology | Application in this compound Research | Potential Insights |

| Proteomics | Identification of protein targets and pathway mapping. | Direct molecular targets, understanding of anti-inflammatory signaling. |

| Metabolomics | Analysis of metabolic fingerprints post-treatment. | Bioavailability, metabolic fate, effects on biochemical pathways. |

| Transcriptomics | Study of gene expression changes. | Identification of regulated genes and genetic pathways. |

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are powerful in silico tools that allow researchers to predict and analyze the interaction between a small molecule, like this compound, and a protein target at the molecular level. ncats.ioglobalscienceresearchjournals.org These methods are crucial in modern drug discovery for identifying potential biological targets and understanding structure-activity relationships. ncats.io

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction types. ncats.iowikipedia.org For flavonoids, docking studies have been widely used to explore their potential as inhibitors of various enzymes. For example, in silico studies have investigated the binding of flavonoids to targets like α-glucosidase, relevant for diabetes, and xanthine (B1682287) oxidase, implicated in hyperuricemia. wikipedia.orgmdpi.comchemicalbook.com

In the case of this compound, molecular docking could be employed to:

Identify Potential Targets: Screen the compound against libraries of protein structures to identify potential biological targets that could explain its observed anti-inflammatory and gastroprotective effects.

Elucidate Binding Mechanisms: For a known target, docking can reveal the specific amino acid residues involved in the interaction, providing a basis for understanding its inhibitory mechanism.

Guide Synthesis of Analogs: The data from docking studies can inform the design and synthesis of new, more potent analogs of this compound. ncats.io

The process typically involves obtaining the 3D structures of the flavonoid and the target protein from databases like PubChem and the Protein Data Bank (PDB), respectively, and then using software to calculate the binding energy and visualize the interactions. ncats.iomdpi.com

Development of Advanced Analytical Standards for Research

To ensure the accuracy and reproducibility of research findings, the availability of high-purity analytical standards is essential. The development of an advanced analytical standard for this compound involves a multi-step process encompassing isolation, purification, and rigorous characterization.

Isolation: this compound is a naturally occurring compound that has been isolated from plants such as Sideritis mugronensis and Sideritis leucantha. nih.gov The initial step is the extraction of the compound from the plant material.

Purification: Following extraction, chromatographic techniques are employed for purification. Methods like column chromatography using Sephadex LH-20 have been extensively and effectively used for the isolation and purification of various flavonoid glycosides from plant extracts. unimi.it

Characterization and Quantification: Advanced analytical techniques are crucial for the structural elucidation and quantification of the purified compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for separating, identifying, and quantifying flavonoids in complex mixtures. rsc.orgncats.iomdpi.com These methods, validated for linearity, precision, and accuracy, form the basis of a reliable analytical standard.

The fundamental identity of the standard is confirmed by its unique chemical identifiers.

| Chemical Identifier | Value for this compound |

| CAS Number | 27686-36-8 |

| Molecular Formula | C21H20O12 |

| Molecular Weight | 464.38 g/mol |

| InChIKey | LQSNPVIQIPKOGP-OACYRQNASA-N |

Challenges and Opportunities in Mechanistic Research

Despite its known biological activities, the precise molecular mechanisms of this compound remain an area of active investigation, presenting both challenges and opportunities.

A significant challenge lies in its nature as a glycoside. Research has shown that for some activities, the aglycone form (Hypolaetin) is more potent than the glycoside. nih.gov For instance, this compound was found to be inactive against snake venom phospholipase A2, while its aglycone showed dose-dependent inhibition. nih.gov This suggests that the bioavailability and metabolism of this compound—specifically, whether it needs to be hydrolyzed to its aglycone in vivo to exert certain effects—are critical factors that need to be understood. nih.gov The inability of its inhibitory effects on enzymes like lipoxygenase to fully account for its anti-inflammatory action points to the existence of other, yet-to-be-discovered mechanisms. nih.gov

These challenges present significant research opportunities:

Metabolic Studies: Investigating the metabolic fate of this compound in vivo to determine the extent of its conversion to the aglycone, Hypolaetin (B1241216).

Target Identification: Employing unbiased screening methods, such as proteomics-based approaches, to identify the direct molecular targets of both the glycoside and its aglycone.

Pathway Analysis: Delineating the specific signaling pathways modulated by the compound that lead to its anti-inflammatory and gastroprotective outcomes.

Unexplored Biological Activities and Targets for Fundamental Research

While the anti-inflammatory and anti-ulcer properties of this compound are established, there is a vast potential for discovering novel biological activities and therapeutic targets. nih.gov The broader family of flavonoids is known for a wide range of pharmacological effects, suggesting new avenues for this compound research.

Metabolic Disorders: Many flavonoids have shown potential in managing metabolic diseases. For example, the inhibition of enzymes like α-glucosidase is a key strategy in diabetes treatment, and various flavonoids have been investigated for this activity. wikipedia.orgmdpi.com Investigating the effect of this compound on novel therapeutic targets for diabetes, such as G-protein-coupled receptors or various enzymes involved in glucose metabolism, could be a fruitful area of research.

Neuroprotection: The potential for flavonoids to act on targets related to neurodegenerative diseases, such as inhibiting acetylcholinesterase in the context of Alzheimer's disease, has been noted for related compounds like quercetin (B1663063) glucosides. This opens the possibility that this compound may possess unexplored neuroprotective activities.

Cardiovascular Health: Other flavonoid glycosides have been studied for their effects on cardiovascular health, including the inhibition of the angiotensin-converting enzyme (ACE), which is relevant for hypertension. Exploring similar activities for this compound could uncover new potential applications.

The exploration of these and other biological activities will be greatly facilitated by the advanced research methodologies discussed, propelling our understanding of this promising natural compound.

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) models for this compound derivatives?

- Methodological Answer : Train models on datasets incorporating molecular descriptors (e.g., LogP, polar surface area) and bioactivity endpoints (e.g., EC₅₀). Use algorithms like random forest or neural networks via platforms like KNIME. Validate predictions with synthetic analogs and report Matthews correlation coefficient (MCC) for imbalanced datasets .

Ethical & Literature Review Considerations

Q. How to conduct a systematic review of this compound’s hepatoprotective effects?

- Methodological Answer : Use PRISMA guidelines for literature screening. Search PubMed, Scopus, and Web of Science with terms like “this compound AND (hepatoprotection OR oxidative stress)”. Exclude studies without EC₅₀ data or proper controls. Perform meta-analyses using RevMan for effect size aggregation, and assess bias via Cochrane Risk-of-Tool .

Q. What ethical considerations apply to preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal welfare, including humane endpoints and sample size justification. For human cell lines, obtain IRB approval and document provenance (e.g., ATCC authentication). Disclose conflicts of interest and funding sources in compliance with ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.